4-Hydroxy-3-oxobutyl Mercapturic Acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H15NO5S |
|---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(4-hydroxy-3-oxobutyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H15NO5S/c1-6(12)10-8(9(14)15)5-16-3-2-7(13)4-11/h8,11H,2-5H2,1H3,(H,10,12)(H,14,15)/t8-/m0/s1 |
InChI Key |
RJCFCZLNVYVUHE-QMMMGPOBSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSCCC(=O)CO)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSCCC(=O)CO)C(=O)O |
Origin of Product |
United States |
Biotransformation Pathways Involving 4 Hydroxy 3 Oxobutyl Mercapturic Acid
Derivation from 2-Chloroprene Metabolism
Exposure to 2-chloroprene, a monomer used in the production of polychloroprene synthetic rubber, results in the formation of several urinary mercapturic acids, including HOBMA. umn.edunih.gov The biotransformation process is a multi-step pathway initiated by metabolic activation and followed by conjugation and subsequent enzymatic processing.
Precursor Formation through Glutathione (B108866) Conjugation of 2-Chloroprene
The metabolism of 2-chloroprene is initiated by cytochrome P450 enzymes, which oxidize the parent compound to reactive electrophilic intermediates. These intermediates include monoepoxides such as 2-chloro-2-ethenyloxirane (B14460197) and (1-chloroethenyl)oxirane. researchgate.netresearchgate.net These epoxides are highly reactive and can bind to cellular macromolecules.
The primary detoxification mechanism for these reactive epoxides is conjugation with glutathione (GSH), a tripeptide that acts as a crucial cellular antioxidant and nucleophile. researchgate.netresearchgate.net This reaction, often catalyzed by glutathione S-transferase (GST) enzymes, involves the nucleophilic attack of the glutathione thiolate anion on the electrophilic carbon of the epoxide ring. This results in the formation of various glutathione S-conjugates, which are the initial precursors in the mercapturic acid pathway. researchgate.net
Metabolic Steps Leading to HOBMA from 2-Chloroprene Intermediates
Following the initial glutathione conjugation, the resulting S-conjugates undergo a series of enzymatic modifications to form the final mercapturic acid. This is a general pathway for many xenobiotics and involves three key steps:
Removal of Glutamic Acid: The γ-glutamyl moiety is cleaved from the glutathione conjugate by the enzyme γ-glutamyltransferase.
Removal of Glycine (B1666218): The glycine residue is then removed by a dipeptidase, leaving a cysteine S-conjugate.
N-acetylation: Finally, the amino group of the cysteine conjugate is acetylated by an N-acetyltransferase, using acetyl-CoA as a cofactor, to yield the N-acetylcysteine S-conjugate, which is the mercapturic acid (in this case, HOBMA). nih.gov
Through this sequence, the reactive epoxide metabolites of 2-chloroprene are converted into the water-soluble and readily excretable HOBMA, which can be detected in urine. umn.edu
Comparative Analysis with Other 2-Chloroprene Mercapturic Acid Metabolites
HOBMA is one of several mercapturic acids identified in individuals occupationally exposed to 2-chloroprene. A comparative analysis reveals important distinctions in their formation and utility as biomarkers.
In a study of exposed workers, elevated urinary levels of HOBMA, 3-chloro-2-hydroxy-3-butenyl mercapturic acid (Cl-MA-III), 2-hydroxy-3-butenyl mercapturic acid (MHBMA), and 3,4-dihydroxybutyl mercapturic acid (DHBMA) were detected. umn.edu While HOBMA and DHBMA were found in all urine samples (both exposed and control groups), Cl-MA-III was confirmed as a specific metabolite of 2-chloroprene, providing direct evidence of exposure. umn.edu
Notably, DHBMA was identified as the main metabolite in terms of quantity, and its levels showed a significant correlation with the specific metabolite Cl-MA-III. umn.edu The concentration of DHBMA formed is considerably higher than that of Cl-MA-III, suggesting it is a major detoxification product. nih.gov However, the presence of HOBMA and DHBMA from other sources, such as 1,3-butadiene (B125203), means that Cl-MA-III is the more definitive biomarker for 2-chloroprene-specific exposure. nih.gov
| Metabolite | Abbreviation | Specificity to 2-Chloroprene | Relative Abundance in Exposed Humans | Reference |
|---|---|---|---|---|
| 4-Hydroxy-3-oxobutyl Mercapturic Acid | HOBMA | Non-specific (also from 1,3-butadiene) | Detected, but not the main metabolite | umn.edunih.gov |
| 3-Chloro-2-hydroxy-3-butenyl Mercapturic Acid | Cl-MA-III | Specific | Lower than DHBMA | umn.edunih.gov |
| 3,4-Dihydroxybutyl Mercapturic Acid | DHBMA | Non-specific (also from 1,3-butadiene) | Main metabolite by quantity | umn.edunih.gov |
Formation in 1,3-Butadiene Metabolism
HOBMA is also a recognized metabolite of 1,3-butadiene, an important industrial and environmental chemical found in sources like automobile exhaust and cigarette smoke. nih.govnih.gov The metabolic pathway shares similarities with that of 2-chloroprene, involving oxidation and conjugation.
HOBMA as a Precursor to 3,4-Dihydroxybutyl Mercapturic Acid (DHBMA)
In the biotransformation of 1,3-butadiene, a significant metabolic relationship exists between HOBMA and DHBMA. Research suggests that DHBMA, a major mercapturic acid of 1,3-butadiene, is formed at least in part, if not exclusively, from HOBMA. researchgate.net This transformation occurs via the enzymatic reduction of the ketone group in the HOBMA molecule to a hydroxyl group, yielding DHBMA. researchgate.net This positions HOBMA as a key intermediate metabolite that can be either excreted directly or further processed to DHBMA.
Mechanistic Aspects of HOBMA Formation from 1,3-Butadiene
The formation of HOBMA from 1,3-butadiene is a multi-step process that begins with oxidative metabolism.
Initial Oxidation: 1,3-butadiene is first oxidized by cytochrome P450 enzymes (notably CYP2E1) to form the reactive epoxide 3,4-epoxy-1-butene (EB). umn.eduresearchgate.net
Hydrolysis: This epoxide can be hydrolyzed by epoxide hydrolase to form 3-butene-1,2-diol (B138189) (BDD).
Secondary Oxidation: BDD undergoes further oxidation, also catalyzed by cytochrome P450 enzymes, to produce hydroxymethylvinyl ketone (HMVK) .
Glutathione Conjugation: HMVK is a reactive Michael acceptor that readily conjugates with glutathione. This conjugation leads to the formation of 1-hydroxy-2-keto-4-(S-glutathionyl)butane.
Mercapturic Acid Pathway: This glutathione conjugate then enters the standard mercapturic acid pathway, undergoing sequential cleavage of glutamic acid and glycine, followed by N-acetylation of the remaining cysteine conjugate to form HOBMA. umn.edunih.gov
This pathway highlights that HOBMA is the mercapturic acid derived directly from the HMVK intermediate in 1,3-butadiene metabolism. nih.govresearchgate.net
| Step | Precursor | Enzyme/Process | Product | Reference |
|---|---|---|---|---|
| 1 | 1,3-Butadiene | Cytochrome P450 | 3,4-Epoxy-1-butene (EB) | umn.edu |
| 2 | 3,4-Epoxy-1-butene (EB) | Epoxide Hydrolase | 3-Butene-1,2-diol (BDD) | |
| 3 | 3-Butene-1,2-diol (BDD) | Cytochrome P450 | Hydroxymethylvinyl Ketone (HMVK) | |
| 4 | Hydroxymethylvinyl Ketone (HMVK) | Glutathione S-Transferase | Glutathione Conjugate | |
| 5 | Glutathione Conjugate | Mercapturic Acid Pathway | HOBMA | nih.gov |
| 6 (Optional) | HOBMA | Enzymatic Reduction | DHBMA | researchgate.net |
Differentiating Metabolic Origin in Co-exposure Scenarios
Humans are often exposed to a mixture of volatile organic compounds from sources like tobacco smoke, vehicle exhaust, and certain occupational environments. researchgate.netnih.govnih.gov This co-exposure presents a challenge in identifying the specific source of a given mercapturic acid. However, by analyzing the profile of multiple urinary biomarkers, researchers can differentiate the metabolic origins. nih.govnih.gov
For example, tobacco smoke is a major source of acrolein, crotonaldehyde, and 1,3-butadiene. plos.orgnih.gov To distinguish exposure sources, studies measure a panel of their respective mercapturic acid metabolites. nih.govnih.gov
Acrolein exposure is primarily indicated by 3-hydroxypropylmercapturic acid (3-HPMA). plos.org
Crotonaldehyde exposure is marked by 3-hydroxy-1-methylpropylmercapturic acid (HMPMA). nih.govplos.org
1,3-Butadiene exposure is identified by metabolites such as dihydroxybutyl mercapturic acid (DHBMA) and monohydroxybutenyl mercapturic acids (MHBMA). nih.govoup.com
Research has demonstrated that smokers have significantly higher levels of these specific mercapturic acids compared to non-smokers. nih.gov Furthermore, studies on non-smoking women exposed to cooking fumes from high-temperature wok cooking showed elevated levels of the mercapturic acids for acrolein and crotonaldehyde, but not for benzene, indicating a specific exposure profile related to that activity. nih.gov By comparing the relative concentrations of these different metabolites, it is possible to attribute exposure to their respective parent compounds. nih.govnih.gov
| Parent Compound | Primary Mercapturic Acid Biomarker(s) | Common Exposure Sources |
|---|---|---|
| 1,3-Butadiene | DHBMA, MHBMA | Tobacco smoke, vehicle exhaust, industrial emissions |
| Crotonaldehyde | HMPMA | Tobacco smoke, heated cooking oils, vehicle exhaust |
| Acrolein | 3-HPMA | Tobacco smoke, burning wood or oil, industrial processes |
General Principles of Reactive Metabolite Detoxification via Mercapturic Acid Pathway
The mercapturic acid pathway is a critical Phase II biotransformation process that detoxifies a wide array of harmful electrophilic compounds, both from external (xenobiotics) and internal (endobiotics) sources. nih.govtandfonline.comresearchgate.net This pathway converts reactive, often lipid-soluble molecules into water-soluble, less toxic compounds that can be easily excreted from the body, primarily in urine. numberanalytics.commdpi.com The entire process involves a sequence of four key enzymatic reactions. nih.govresearchgate.netacs.org
The steps of the mercapturic acid pathway are:
Glutathione Conjugation: The pathway is initiated by the conjugation of the electrophilic substance with the tripeptide glutathione (GSH). wikipedia.org This reaction is catalyzed by a superfamily of enzymes known as Glutathione S-transferases (GSTs). numberanalytics.commdpi.comwikipedia.org The GSTs facilitate the nucleophilic attack of the thiol group (-SH) of glutathione on the electrophilic center of the toxicant, forming a glutathione S-conjugate. wikipedia.orgebi.ac.uk This initial step is crucial as it neutralizes the reactivity of the harmful compound. mdpi.com
Removal of Glutamic Acid: The newly formed glutathione conjugate is then acted upon by the enzyme γ-glutamyltransferase (GGT), which removes the glutamic acid residue from the conjugate. nih.govtandfonline.com
Removal of Glycine: Following the removal of glutamate (B1630785), a dipeptidase enzyme cleaves the glycine residue, leaving a cysteine S-conjugate. nih.govtandfonline.com
N-Acetylation: In the final step, the cysteine S-conjugate is N-acetylated by the enzyme cysteine S-conjugate N-acetyltransferase. nih.govtandfonline.com This reaction adds an acetyl group to the amino group of the cysteine residue, forming the final product: a mercapturic acid (an N-acetyl-L-cysteine S-conjugate). nih.govnih.gov
This resulting mercapturic acid is highly water-soluble and can be efficiently eliminated from the body via renal excretion. nih.govresearchgate.net While generally a detoxification pathway, in some specific cases, the intermediate cysteine conjugates can be bioactivated to form reactive species. nih.govresearchgate.net
| Enzyme | Function |
|---|---|
| Glutathione S-transferases (GSTs) | Catalyzes the initial conjugation of glutathione (GSH) to the electrophilic compound. |
| γ-Glutamyltransferase (GGT) | Removes the glutamyl residue from the glutathione conjugate. |
| Dipeptidases | Cleave the glycine residue to form a cysteine conjugate. |
| Cysteine S-conjugate N-acetyltransferase | Adds an acetyl group to the cysteine conjugate to form the final mercapturic acid. |
Analytical Methodologies for the Determination of 4 Hydroxy 3 Oxobutyl Mercapturic Acid
Advanced Chromatographic Techniques for Separation
Chromatographic separation is a critical step in the analytical workflow for HOBMA, ensuring that it is isolated from other potentially interfering compounds present in complex biological samples like urine. High-performance liquid chromatography (HPLC) and its more advanced version, ultra-high-performance liquid chromatography (UHPLC), are the primary techniques employed for this purpose. wikipedia.orgthermofisher.comshimadzu.com
Liquid Chromatography Applications (LC)
Liquid chromatography is a powerful technique used to separate, identify, and quantify components in a mixture. wikipedia.orgcreative-proteomics.com For the analysis of HOBMA, reversed-phase HPLC is commonly utilized. creative-proteomics.com This technique employs a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. More polar analytes, like HOBMA, will have a lower affinity for the stationary phase and will elute earlier than less polar compounds.
The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with the addition of an acid like formic acid to improve the peak shape and ionization efficiency for subsequent mass spectrometric detection. nih.govchemrxiv.org A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of a wide range of analytes in a single run. creative-proteomics.com
| Parameter | Typical Conditions for HOBMA Analysis |
| Column | Reversed-phase C18 or similar |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 50 °C |
| Injection Volume | 5 - 20 µL |
Online Solid Phase Extraction (SPE) Integration
To enhance the sensitivity and throughput of HOBMA analysis, online solid-phase extraction (SPE) is frequently integrated with the liquid chromatography system. This automated technique allows for the pre-concentration of the analyte and the removal of matrix interferences from the sample prior to its introduction into the analytical column.
Mass Spectrometric Detection and Quantification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with liquid chromatography (LC-MS), it provides a highly selective and sensitive method for the detection and quantification of compounds like HOBMA. measurlabs.com
Tandem Mass Spectrometry (MS/MS) for HOBMA Identification
Tandem mass spectrometry (MS/MS) is the preferred method for the unequivocal identification and quantification of HOBMA. mdpi.comnih.govfrontiersin.org In an MS/MS experiment, a specific ion of the analyte (the precursor ion) is selected in the first mass analyzer, fragmented through collision with an inert gas, and the resulting fragment ions (product ions) are detected in the second mass analyzer. This process provides a unique "fingerprint" for the molecule, significantly enhancing the specificity of the analysis. researchgate.net
The selection of specific precursor-to-product ion transitions for HOBMA allows for its detection even in the presence of co-eluting isobaric interferences. This technique, known as multiple reaction monitoring (MRM), is the gold standard for quantitative bioanalysis. nih.govresearchgate.net
| Parameter | Typical Values for HOBMA Analysis |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Precursor Ion (m/z) | [M-H]⁻ or [M+H]⁺ of HOBMA |
| Product Ions (m/z) | Specific fragments of HOBMA |
| Collision Energy | Optimized for the specific precursor-product transition |
Application of Isotope-Labelled Internal Standards for Quantification
For accurate quantification of HOBMA, the use of a stable isotope-labeled internal standard (SIL-IS) is essential. hilarispublisher.comthermofisher.comwaters.comresearchgate.net A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavier isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). hilarispublisher.comresearchgate.net
The SIL-IS is added to the sample at a known concentration at the beginning of the sample preparation process. Since the SIL-IS has nearly identical chemical and physical properties to the unlabeled HOBMA, it experiences the same variations during sample preparation, chromatography, and ionization. waters.comresearchgate.net By measuring the ratio of the signal from the native HOBMA to that of the SIL-IS, any variations in the analytical process can be corrected for, leading to highly accurate and precise quantification. thermofisher.com
Method Validation Parameters Relevant to HOBMA Analysis
To ensure that an analytical method for HOBMA is reliable and fit for its intended purpose, it must undergo a thorough validation process. demarcheiso17025.comelementlabsolutions.com The key validation parameters, as outlined by regulatory bodies such as the International Council for Harmonisation (ICH), include: amsbiopharma.comeuropa.euich.org
Specificity/Selectivity: The ability of the method to differentiate and quantify HOBMA in the presence of other components in the sample matrix. elementlabsolutions.comich.org
Accuracy: The closeness of the measured value to the true value. This is typically assessed by analyzing samples with known concentrations of HOBMA. elementlabsolutions.comeuropa.eu
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (within-run precision) and intermediate precision (between-run precision). demarcheiso17025.comelementlabsolutions.com
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of HOBMA in the sample over a defined range. elementlabsolutions.comeuropa.eu
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of HOBMA that can be reliably detected and quantified with acceptable accuracy and precision, respectively. demarcheiso17025.comeuropa.eu
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. europa.eu
Stability: The chemical stability of HOBMA in the biological matrix under different storage and processing conditions. ich.org
| Validation Parameter | Typical Acceptance Criteria |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LOQ) |
| Precision (RSD) | ≤15% (≤20% at the LOQ) |
| Linearity (r²) | ≥0.99 |
| Selectivity | No significant interfering peaks at the retention time of the analyte |
Limits of Detection and Quantification for HOBMA
The limit of detection (LOD) is defined as the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov These parameters are critical for assessing the suitability of an analytical method for detecting low levels of biomarkers in biological samples.
While specific LOD and LOQ values for HOBMA are not detailed in the reviewed literature, data for structurally similar mercapturic acid metabolites of crotonaldehyde, such as 3-hydroxy-1-methylpropylmercapturic acid (HMPMA-1) and its isomers (HMPMA-2 and HMPMA-3), provide representative examples of the sensitivity achieved with modern LC-MS/MS methods. nih.govacs.org For these related compounds, the LOQ was estimated to be 30 pmol/mL in urine. nih.govacs.org The limits of detection were determined to be 9 pmol/mL for HMPMA-1 and HMPMA-3, and 10 pmol/mL for HMPMA-2. nih.govacs.org
| Compound | Limit of Detection (LOD) (pmol/mL) | Limit of Quantification (LOQ) (pmol/mL) |
|---|---|---|
| HMPMA-1 | 9 | 30 |
| HMPMA-2 | 10 | 30 |
| HMPMA-3 | 9 | 30 |
Data derived from studies on crotonaldehyde-related mercapturic acids. nih.govacs.org
Precision and Accuracy Assessments
Method validation requires rigorous assessment of precision and accuracy to ensure that results are reliable and reproducible. nih.gov Precision refers to the closeness of repeated measurements to each other and is typically expressed as the coefficient of variation (%CV). It is evaluated through intra-day (within a single day) and inter-day (across different days) analyses. Accuracy is the closeness of a measured value to the true value.
For the analysis of the aforementioned HMPMA isomers, both intra-day and inter-day precision were evaluated using pooled urine samples from smokers and non-smokers. acs.org The intra-day precision (%CV) in non-smokers' urine was 2.72 for HMPMA-1, 3.44 for HMPMA-2, and 6.89 for HMPMA-3. acs.org In smokers' urine, the values were 5.06, 7.40, and 5.15, respectively. acs.org Inter-day precision, determined over 18 sets of analyses, also demonstrated good reproducibility. acs.org
| Compound | Sample Group | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
|---|---|---|---|
| HMPMA-1 | Non-smokers | 2.72 | 7.23 |
| Smokers | 5.06 | 5.70 | |
| HMPMA-2 | Non-smokers | 3.44 | 14.1 |
| Smokers | 7.40 | 16.6 | |
| HMPMA-3 | Non-smokers | 6.89 | 13.6 |
| Smokers | 5.15 | 5.54 |
Data derived from studies on crotonaldehyde-related mercapturic acids. nih.govacs.org
Accuracy of these methods is typically ensured through the use of stable isotope-labeled internal standards, which account for variations in sample processing and matrix effects. nih.govnih.govnih.gov The validation of the analytical method for HMPMA isomers confirmed its accuracy and precision for application in human urine samples. nih.govacs.org
Sample Preparation Techniques for Biological Matrices (e.g., Urine)
The preparation of biological samples is a critical step to remove interfering substances and concentrate the analyte of interest before instrumental analysis. nih.gov For mercapturic acids in urine, sample preparation typically involves straightforward procedures.
A common approach is a simple dilution of the urine sample, often referred to as "dilute and shoot." nih.gov For instance, urine samples may be diluted with a solution such as 0.1% formic acid in water before analysis. nih.gov This is often sufficient for LC-MS/MS analysis, which is highly selective and sensitive.
Prior to any processing, an internal standard, usually a stable isotope-labeled version of the analyte (e.g., d3-labeled mercapturic acid), is added to the urine sample. nih.gov This is crucial for accurate quantification as it compensates for any analyte loss during sample preparation and for matrix-induced variations during the analysis. nih.govnih.gov
In some cases, a solid-phase extraction (SPE) step may be employed to clean up the sample and concentrate the analytes, particularly when very low concentrations are expected. nih.gov After conditioning the SPE cartridge, the urine sample is loaded, washed to remove interferences, and then the mercapturic acids are eluted with an appropriate solvent. The eluate is then typically evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system. nih.gov
Regardless of the specific technique, the goal is to produce a clean sample extract that allows for the reliable and accurate measurement of HOBMA and other mercapturic acids. nih.gov
4-Hydroxy-3-oxobutyl Mercapturic Acid: A Biomarker Under Evaluation for Chemical Exposure
This compound (HOBMA) has been identified as a urinary metabolite of certain industrial chemicals, leading to its investigation as a potential biomarker for assessing human exposure. This article explores the application of HOBMA in the biomonitoring of 2-chloroprene and 1,3-butadiene (B125203), detailing the evidence of its utility, its inherent challenges, and its efficacy in comparison to other mercapturic acid biomarkers.
Research Perspectives and Future Directions in 4 Hydroxy 3 Oxobutyl Mercapturic Acid Studies
Elucidation of Comprehensive Metabolic Networks
The formation of HOBMA is a result of the complex metabolism of precursor compounds, most notably 1,3-butadiene (B125203). While the general pathways are understood, a more detailed elucidation of the comprehensive metabolic networks is a critical area for future research. This involves identifying all contributing enzymatic reactions, intermediate metabolites, and the factors that influence the metabolic flux through these pathways.
1,3-butadiene is initially metabolized by cytochrome P450 enzymes, primarily CYP2E1, to form reactive epoxides such as 1,2-epoxy-3-butene (EB). researchgate.net This epoxide can then be detoxified through conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). nih.govnih.gov This conjugation is a critical step leading to the formation of mercapturic acids. The resulting glutathione conjugate undergoes further processing, including the sequential cleavage of glutamate (B1630785) and glycine (B1666218) residues, followed by N-acetylation of the remaining cysteine conjugate to form a mercapturic acid. researchgate.net The proposed metabolic pathway for 1,3-butadiene involves multiple steps where these reactive intermediates can be formed and subsequently detoxified. who.int
Future research should focus on creating a more quantitative and dynamic model of this network. This includes:
Mapping Minor Pathways: Investigating alternative or minor metabolic pathways that may contribute to HOBMA formation or the formation of related mercapturic acids.
Enzyme Kinetics: Characterizing the kinetic parameters of the specific human cytochrome P450 and glutathione S-transferase isozymes involved in the bioactivation and detoxification of 1,3-butadiene metabolites.
Genetic Polymorphisms: Understanding how genetic variations in metabolic enzymes, such as CYP2E1 and GSTs, influence the rate and profile of HOBMA excretion. This could help explain inter-individual variability in susceptibility to 1,3-butadiene toxicity. who.int
A complete understanding of these metabolic networks will provide a more precise interpretation of HOBMA levels in biomonitoring studies.
Refinement of Exposure Assessment Models Incorporating HOBMA Data
Exposure assessment models, particularly physiologically based toxicokinetic (PBTK) models, are valuable tools for estimating internal doses of toxicants from external exposure data. nih.govmdpi.com Incorporating specific biomarker data, such as urinary HOBMA levels, can significantly refine and validate these models, leading to more accurate risk assessments. nih.gov
PBTK models for 1,3-butadiene have been developed to simulate its uptake, distribution, metabolism, and elimination in various species, including humans. nih.govnih.govphinc-modeling.com These models can predict the concentrations of reactive metabolites in target tissues. researchgate.net Future research should focus on the following to enhance these models:
Integration of HOBMA as a Calibration Parameter: Using urinary HOBMA data from human biomonitoring studies to calibrate and validate PBTK models for 1,3-butadiene. This would help to reduce uncertainty in model predictions of internal exposure metrics.
Modeling Inter-individual Variability: Incorporating data on genetic polymorphisms of metabolic enzymes into PBTK models to predict how individual differences in metabolism affect HOBMA excretion and, consequently, internal dose.
Low-Dose Extrapolation: Utilizing HOBMA data from low-level environmental exposures to improve the accuracy of PBTK models in predicting risks at concentrations relevant to the general population. nih.govresearchgate.net
The refinement of these models will allow for a more precise link between environmental or occupational exposure levels and the biologically effective dose of the ultimate toxicants.
Investigation of Interspecies Differences in HOBMA Metabolism
Significant species differences in the metabolism of 1,3-butadiene have been observed, which complicates the extrapolation of toxicity data from laboratory animals to humans for risk assessment purposes. nih.govnih.gov Mice, for instance, are more sensitive to the carcinogenic effects of 1,3-butadiene than rats, a difference attributed to higher rates of metabolic activation to genotoxic epoxides. nih.govnih.govcdc.gov
Future research needs to systematically investigate interspecies differences in the pathways leading to HOBMA formation. Key areas of investigation include:
Comparative Metabolite Profiling: Conducting detailed analyses of the urinary metabolite profiles of 1,3-butadiene in different species (e.g., mice, rats, and non-human primates) under controlled exposure conditions to quantify the relative abundance of HOBMA and other mercapturic acids. nih.govnih.gov
In Vitro Metabolic Studies: Using liver and lung microsomes and cytosolic fractions from different species to compare the rates of formation and detoxification of 1,3-butadiene epoxides and their subsequent glutathione conjugates. nih.gov
PBTK Model Extrapolation: Developing and validating PBTK models that can accurately simulate the metabolism of 1,3-butadiene across species by incorporating species-specific physiological and biochemical parameters. nih.gov
A thorough understanding of these interspecies differences is essential for accurately assessing the human health risks associated with 1,3-butadiene exposure based on animal studies.
Development of Novel Analytical Approaches for Enhanced Specificity and Sensitivity
Accurate and sensitive measurement of HOBMA in biological matrices, primarily urine, is fundamental to its use as a biomarker. Current methods predominantly rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov While highly effective, there is always a need for improvement and the development of novel analytical approaches.
Future research in this area should aim for:
Increased Throughput: Developing high-throughput multiplex LC-MS/MS methods that can simultaneously quantify HOBMA along with a panel of other relevant mercapturic acids and biomarkers of exposure. nih.gov This would provide a more comprehensive exposure profile from a single analysis.
Enhanced Sensitivity: Improving the limits of detection to accurately measure HOBMA levels resulting from very low environmental exposures. This is crucial for assessing exposure in the general population. researchgate.net
Matrix Effect Reduction: Developing novel sample clean-up and preparation techniques to minimize matrix effects in urine, which can interfere with the accuracy of LC-MS/MS analysis. nih.govusask.ca
Standardization and Quality Control: Establishing standardized analytical protocols and certified reference materials for HOBMA to ensure comparability of data across different laboratories and studies.
Advances in analytical chemistry will continue to play a vital role in strengthening the reliability and utility of HOBMA as a biomarker.
Integration of HOBMA Biomonitoring Data with Environmental Exposure Assessments
A key future direction is the robust integration of HOBMA biomonitoring data with traditional environmental exposure assessments to create a more holistic understanding of exposure and risk. Biomonitoring provides a measure of the internal dose, which reflects absorption from all routes of exposure and is influenced by individual metabolic characteristics. nih.gov
This integration can be achieved through:
Correlational Studies: Conducting studies that concurrently measure HOBMA in urine and 1,3-butadiene in personal air samples in various occupational and environmental settings. researchgate.netnih.gov This will help to establish quantitative relationships between external exposure and internal dose.
Source Apportionment: Using HOBMA data in conjunction with environmental monitoring to identify the primary sources of exposure to 1,3-butadiene in a given population.
Risk Assessment Frameworks: Developing integrated risk assessment frameworks that formally combine environmental modeling with biomonitoring data to provide a more comprehensive and accurate characterization of risk.
By linking biomarker data directly to environmental measurements, researchers and public health officials can better evaluate the effectiveness of interventions aimed at reducing exposure to harmful chemicals like 1,3-butadiene and ultimately protect public health.
Q & A
How is HOBMA biosynthesized in mammalian systems, and what enzymatic pathways are involved?
HOBMA is formed via the mercapturic acid pathway, a two-stage detoxification process. Initially, glutathione (GSH) conjugates with electrophilic substrates (e.g., lipid peroxidation products or xenobiotics like chloroprene) through catalysis by glutathione S-transferases (GSTs). This step occurs predominantly in the liver and kidneys . The GSH conjugate is then metabolized by γ-glutamyl transpeptidase and cysteinyl glycinase, removing glutamate and glycine residues. Finally, N-acetylation of the cysteine moiety by N-acetyltransferase produces the mercapturic acid conjugate (e.g., HOBMA), which is excreted in urine . This pathway is critical for neutralizing reactive intermediates, such as 4-hydroxy-2-nonenal (HNE), a lipid peroxidation product linked to oxidative stress .
What analytical methodologies are recommended for quantifying HOBMA in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for HOBMA quantification. Key steps include:
- Sample preparation : Solid-phase extraction (SPE) using mixed-mode cartridges to isolate mercapturic acids from urine or plasma .
- Chromatography : Reverse-phase columns (e.g., C18) with gradient elution (methanol/water + 0.1% formic acid) for optimal separation .
- Detection : Multiple reaction monitoring (MRM) for specificity. For example, HOBMA can be tracked using transitions like m/z 318 → 179 (quantifier) and m/z 318 → 147 (qualifier) .
- Internal standards : Deuterated analogs (e.g., HNE-MA-d3) correct for matrix effects and recovery variability . This method achieves limits of detection (LOD) < 0.1 ng/mL, suitable for large-scale biomonitoring studies .
How is HOBMA validated as a biomarker for oxidative stress or chemical exposure?
HOBMA serves as a biomarker for:
- Oxidative stress : Elevated in diseases where lipid peroxidation is prevalent (e.g., atherosclerosis, neurodegenerative disorders). HOBMA levels correlate with 4-hydroxy-2-nonenal (HNE), a toxic aldehyde generated during oxidative damage .
- Chemical exposure : In occupational settings, HOBMA is a urinary biomarker for chloroprene exposure, a carcinogenic compound used in synthetic rubber production. Its excretion kinetics align with chloroprene metabolism, reflecting recent exposure . Validation requires cross-sectional studies comparing exposed vs. control populations and dose-response analyses .
What factors contribute to inter-species and inter-individual variability in HOBMA metabolism?
Variability arises from:
- Enzyme activity : Polymorphisms in GSTs (e.g., GSTM1 null genotype) reduce conjugation efficiency, altering HOBMA excretion rates .
- Species differences : Rodents excrete mercapturic acids faster than primates due to higher renal GST activity. For example, rabbits excrete 49% of benzyl mercapturic acid vs. 4% in guinea pigs .
- Co-exposures : Competition between substrates (e.g., acetaminophen and chloroprene) for GSTs may suppress HOBMA formation . Researchers must account for these variables in translational studies by normalizing to creatinine or using pharmacokinetic models .
How can HOBMA be integrated into studies linking oxidative stress to disease mechanisms?
- Experimental design : Measure HOBMA alongside other lipid peroxidation markers (e.g., 8-isoprostanes, malondialdehyde) in longitudinal cohorts. For example, in smokers, HOBMA levels rise with oxidative DNA damage (8-OHdG), indicating shared pathways .
- Mechanistic models : Use in vitro systems (e.g., HepG2 cells) treated with HNE or chloroprene to track HOBMA production and correlate with apoptosis or inflammation markers (e.g., caspase-3, IL-6) .
- Intervention studies : Test antioxidants (e.g., sulforaphane) to assess HOBMA reduction. A clinical trial showed sulforaphane increased benzene-mercapturic acid excretion, demonstrating detoxification enhancement .
What considerations are critical for dose-response studies using HOBMA as an endpoint?
- Temporal resolution : Collect serial urine samples to capture HOBMA’s short half-life (4–6 hrs post-exposure) .
- Exposure quantification : Pair air monitoring (e.g., chloroprene levels) with urinary HOBMA to establish linearity. In occupational studies, non-linear kinetics may occur at high doses due to enzyme saturation .
- Confounding factors : Adjust for diet (e.g., cruciferous vegetables inducing GSTs) and medications (e.g., acetaminophen) that compete for metabolic pathways .
- Statistical models : Use benchmark dose (BMD) analysis to determine NOAEL/LOAEL, incorporating covariates like age and GST genotype .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
